PF-3774076 (CAS 1171824-96-6) is a highly potent, CNS-penetrant indane 2-imidazole derivative that functions as a selective partial agonist at the human α1A-adrenoceptor. Designed to evaluate central mechanisms in the modulation of smooth muscle tone, it exhibits strong selectivity over α1B, α1D, and α2 adrenoceptor subtypes. In procurement and preclinical research, PF-3774076 is utilized as a specialized pharmacological tool compound to study stress urinary incontinence (SUI) pathways and the complex interplay between central and peripheral α1A-adrenoceptor activation. Its precise partial agonism, driven by an ortho-halogen structural modification, makes it a critical baseline material for distinguishing intrinsic efficacy (Emax) effects from full receptor activation in in vivo models [1].
Substituting PF-3774076 with common full α1A-adrenoceptor agonists (such as phenylephrine or A-61603) or peripherally restricted partial agonists fundamentally compromises experimental integrity in neuro-urological and cardiovascular models. Generic full agonists lack the attenuated intrinsic efficacy (Emax) required to prevent receptor overstimulation, while non-CNS-penetrant alternatives fail to engage the central mechanisms necessary for modulating peak urethral pressure via the central nervous system. Furthermore, unlike non-selective agents, PF-3774076’s specific indane 2-imidazole scaffold with a methylene spacer provides the strict α1B/α1D selectivity required to isolate α1A-mediated hemodynamics and urethral responses, making it an indispensable procurement choice for precise receptor sub-type profiling [1].
PF-3774076 demonstrates high binding affinity and functional selectivity for the human α1A-adrenoceptor over the closely related α1B and α1D subtypes. When compared to non-selective α-agonists, PF-3774076 isolates α1A-mediated pathways without cross-activation of α1B/α1D receptors, which are responsible for distinct vascular and smooth muscle off-target effects. This selectivity is structurally driven by the methylene spacer and pendant substituents on the indane 2-imidazole core [1].
| Evidence Dimension | Receptor subtype selectivity |
| Target Compound Data | Highly selective for α1A-adrenoceptor |
| Comparator Or Baseline | Non-selective α1-agonists (e.g., phenylephrine) |
| Quantified Difference | Significant separation of binding affinity between α1A and α1B/α1D subtypes |
| Conditions | In vitro radioligand binding and functional assays at human recombinant receptors |
Procurement of this specific compound ensures researchers can isolate α1A-adrenoceptor responses without confounding data from α1B or α1D activation.
Unlike full α1A-adrenoceptor agonists such as A-61603, PF-3774076 functions as a partial agonist. The introduction of an ortho-halogen on the pendant group of the indane 2-imidazole scaffold specifically lowers the intrinsic efficacy (Emax). In comparative functional assays, PF-3774076 provides a sub-maximal receptor response, which is critical for studying physiological modulation without inducing the severe desensitization or extreme cardiovascular spikes associated with full agonists [1].
| Evidence Dimension | Intrinsic efficacy (Emax) |
| Target Compound Data | Partial agonism (lowered Emax) |
| Comparator Or Baseline | Full α1A agonists (e.g., A-61603) |
| Quantified Difference | Sub-maximal Emax compared to 100% activation by full agonists |
| Conditions | In vitro functional efficacy assays |
Buyers requiring a tool to study receptor modulation without triggering full downstream overstimulation must select this specific partial agonist.
PF-3774076 was specifically engineered for high CNS penetrance to target central α1A-adrenoceptors, differentiating it from peripherally restricted agents. In anesthetized female dog models, dose-dependent administration of PF-3774076 successfully increases peak urethral pressure across both proximal and distal portions via a central mechanism. While compounds like Ro 115-1240 (Dabuzalgron) also target α1A, PF-3774076 provides a distinct pharmacokinetic profile optimized for crossing the blood-brain barrier to evaluate central versus peripheral receptor activation [1].
| Evidence Dimension | Mechanism of urethral pressure increase |
| Target Compound Data | Dose-dependent increase via CNS-penetrant central mechanism |
| Comparator Or Baseline | Peripherally restricted α1A agonists |
| Quantified Difference | Activation of central α1A receptors leading to proximal and distal urethral changes |
| Conditions | In vivo anesthetized female dog model |
For in vivo studies requiring blood-brain barrier traversal to study central adrenergic control of smooth muscle, PF-3774076 is a mandatory selection.
Despite its high selectivity and partial agonism, PF-3774076 activates both peripheral and central α1A-adrenoceptors in vivo, leading to observable cardiovascular events. When compared to the theoretical ideal of a purely uro-selective agent, PF-3774076 demonstrates that central α1A partial agonists still face challenges in separating urethral efficacy from blood pressure modulation. This makes PF-3774076 an essential benchmark compound for safety pharmacology, serving as a positive control for evaluating the cardiovascular liability of novel α1A-targeted therapies [1].
| Evidence Dimension | Urethral vs. Cardiovascular selectivity |
| Target Compound Data | Simultaneous activation of urethral and cardiovascular α1A responses |
| Comparator Or Baseline | Ideal uro-selective agents |
| Quantified Difference | Lack of complete separation between peak urethral pressure increases and cardiovascular events |
| Conditions | In vivo models of cardiovascular function |
Procurement teams sourcing benchmark compounds for safety pharmacology will use PF-3774076 to establish baseline cardiovascular liabilities in α1A drug discovery programs.
Due to its ability to increase peak urethral pressure via central mechanisms, PF-3774076 is highly suited for in vivo models of SUI. Researchers must select this compound over peripheral agonists to accurately map the central nervous system's role in adrenergic urethral control [1].
PF-3774076 is an ideal reference standard in high-throughput radioligand binding and functional assays. Its strong selectivity for α1A over α1B and α1D subtypes makes it a reliable tool for validating the specificity of novel adrenergic receptor modulators [1].
Because PF-3774076 fails to completely separate urethral efficacy from cardiovascular events, it serves as a crucial positive control in safety pharmacology. It is used to benchmark the hemodynamic side effects (e.g., blood pressure changes) of centrally acting α1A partial agonists during drug development [1].
As a characterized indane 2-imidazole with an ortho-halogen modification that lowers Emax, PF-3774076 is a critical baseline compound for medicinal chemistry programs. It is used to study how methylene spacers and pendant heterocycles influence GPCR intrinsic efficacy and CNS penetrance [1].